molecular formula C20H19FN4O B14871214 (5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone

(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B14871214
M. Wt: 350.4 g/mol
InChI Key: JBMMLOGJLWFCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Introduction of the fluorophenyl group: The pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with a fluorobenzene derivative.

    Attachment of the phenylpiperazine moiety: The final step involves the nucleophilic substitution reaction of the pyrazole derivative with phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(5-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone: can be compared with other similar compounds, such as:

    (5-(4-chlorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    (5-(4-methylphenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone: Contains a methylphenyl group instead of a fluorophenyl group.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H19FN4O/c21-16-8-6-15(7-9-16)18-14-19(23-22-18)20(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23)

InChI Key

JBMMLOGJLWFCRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.